(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Descripción
Propiedades
IUPAC Name |
1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-19(9-8-18-7-4-14-28-18)22-12-10-16(11-13-22)23-15-20(26)24(21(23)27)17-5-2-1-3-6-17/h1-9,14,16H,10-13,15H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHSRYQRWRMHJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidin-4-yl intermediate: This involves the reaction of piperidine with the furan-2-yl acrylate to form the desired intermediate.
Coupling with imidazolidine-2,4-dione: The final step involves coupling the piperidin-4-yl intermediate with 3-phenylimidazolidine-2,4-dione under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated compound.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its enzyme inhibition capabilities. Its structure suggests applications in:
- Anticancer Research : Preliminary studies indicate activity against various cancer cell lines, with mechanisms potentially involving apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The imidazolidine derivative is particularly noted for its ability to inhibit specific enzymes:
- Mechanism of Action : Interaction with target enzymes may involve binding at active sites, altering substrate availability or enzyme conformation.
Case Study 1: Anticancer Activity
In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives similar to this compound showed significant antitumor activity across several human cancer cell lines. The mean GI50 values indicated effective growth inhibition, highlighting its potential as an anticancer drug candidate.
Case Study 2: Enzyme Interaction Studies
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to understand how structural modifications impact biological activity. These studies suggest that specific substitutions on the furan or piperidine moieties can enhance inhibitory effects on target enzymes.
Potential Applications in Various Fields
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of novel anticancer agents targeting specific pathways |
| Biochemistry | Investigation into enzyme inhibition mechanisms for therapeutic interventions |
| Material Science | Exploration of polymeric materials incorporating this compound |
Mecanismo De Acción
The mechanism of action of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the piperidine and imidazolidine-2,4-dione moieties can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Structural Analog: (E)-3-(1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
Key Differences :
- Core Heterocycle : The imidazolidine-2,4-dione (hydantoin) in the target compound is replaced with a thiazolidine-2,4-dione (TZD) ring in the analog. This substitution introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity .
- Substituents : The phenyl group at position 3 in the target compound is absent in the TZD analog, which instead retains a hydrogen at this position.
Physicochemical Properties :
Piperidine-Containing Antimicrobial Synergists: DMPI and CDFII
Structural Comparison :
- Core Structure : DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) feature indole cores with substituted piperidine moieties, unlike the hydantoin-based target compound .
- Functional Groups : Both DMPI and CDFII lack the acryloyl-furan linkage but include aromatic and halogen substituents linked to their piperidine groups.
Pharmacological Activity :
- DMPI and CDFII were identified as synergists enhancing carbapenem efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism likely involves disrupting bacterial membrane stability or efflux pumps .
- In contrast, the target compound’s hydantoin and acryloyl-furan groups may target different pathways, such as enzyme inhibition (e.g., dihydrofolate reductase) or bacterial cell wall synthesis.
Actividad Biológica
The compound (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a furan moiety, a piperidine ring, and an imidazolidine core, suggests various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure can be represented as follows:
The presence of multiple functional groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies indicate that compounds structurally related to (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit notable anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
A case study involving a related compound demonstrated an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, indicating potent inhibitory effects on tumor growth in vivo .
The mechanism of action for this compound may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. For example, it has been suggested that compounds with similar structures can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. Preliminary studies indicate that it possesses favorable properties such as:
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Metabolic Stability | High |
These properties suggest that the compound could maintain effective concentrations in biological systems over extended periods.
Synthesis and Derivatives
The synthesis of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan-Acryloyl Intermediate : Reaction of furan derivatives with acrylonitrile under basic conditions.
- Piperidine Derivative Formation : Subsequent reaction with piperidine to yield the desired piperidine derivative.
- Imidazolidine Formation : Final cyclization step to form the imidazolidine core.
This synthetic route allows for the modification of functional groups to enhance biological activity.
Future Directions
Further research is necessary to explore the full therapeutic potential of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. Potential future studies could focus on:
- In Vivo Studies : Evaluating efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with existing anticancer agents.
- Mechanistic Studies : Elucidating detailed pathways involved in its biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
-
Step 1 : Formation of the piperidine core via cyclization using ammonium acetate and aldehydes (e.g., benzaldehyde derivatives) under reflux conditions .
-
Step 2 : Functionalization of the piperidine ring with a furan-2-yl acryloyl group via acylation or Michael addition reactions.
-
Step 3 : Introduction of the 3-phenylimidazolidine-2,4-dione moiety through nucleophilic substitution or condensation reactions.
-
Key Reagents : Ammonium acetate, furfural, 2-butanone, and organic solvents (e.g., ethanol, dichloromethane) .
-
Monitoring : Reaction progress is tracked using TLC or HPLC, with final purification via recrystallization or column chromatography .
Table 1 : Example Reaction Conditions for Piperidine Derivatives
Reaction Step Reagents/Conditions Yield (%) Reference Cyclization NH₄OAc, EtOH, reflux 65–75 Acylation Acryloyl chloride, DCM 50–60
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, focusing on furan (δ 6.2–7.4 ppm) and imidazolidine-dione (δ 4.5–5.5 ppm) signals .
- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of acryloyl group) and intermolecular interactions (e.g., hydrogen bonds in crystal lattices) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 378.432 for C₂₁H₂₂N₄O₃) .
Advanced Research Questions
Q. What computational methods are used to predict reaction mechanisms for derivatives of this compound?
- Methodological Answer :
-
Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states and reaction pathways (e.g., acryloyl group addition to piperidine) .
-
Reaction Path Search : Combines quantum mechanics (e.g., Gaussian 09) with machine learning to screen optimal conditions (e.g., solvent polarity, catalyst selection) .
-
Validation : Experimental data (e.g., kinetic studies) are fed back into computational models to refine predictions .
Table 2 : Example Computational Parameters
Parameter Value/Software Application Basis Set B3LYP/6-31G(d,p) Transition State Optimization Solvent Model SMD (Water) Solvent Effects
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
-
Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
-
Structural Analog Comparison : Compare activity of analogs (e.g., pyrazole vs. triazole derivatives) to identify pharmacophore requirements .
-
Orthogonal Assays : Use SPR (Surface Plasmon Resonance) for binding affinity and transcriptomics for pathway analysis .
Table 3 : Example Bioactivity Data for Analogous Compounds
Compound Class Target Receptor IC₅₀ (µM) Reference Piperidine-Triazole EGFR Kinase 0.12 Imidazolidine-Pyrazole COX-2 1.8
Q. What strategies optimize the compound’s solubility and bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystalline lattice and improve dissolution .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Data Contradictions and Validation
Q. Why is the compound absent from major chemical databases?
- Analysis : Despite its absence in PubChem/HMDB , structural analogs (e.g., triazole-piperidine hybrids) are well-documented . This suggests the compound is novel or under proprietary development.
- Validation : Cross-reference synthetic protocols with patents or specialized journals (e.g., Acta Crystallographica) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
